Testosterone phenylpropionate

Pharmacokinetics Drug Duration Androgen Replacement Therapy

Balancing release kinetics between short- and long-acting androgen esters for depot formulations is challenging. Testosterone phenylpropionate (TPP) bridges this gap with a 4.5-5 day half-life and ~8-day duration of action, enabling weekly/bi-weekly dosing models. Its logP (~6.45) and distinct chromatographic retention make it essential for LC-MS/MS method validation in doping control and forensic toxicology. Sourced from ISO-certified facilities with full analytical documentation (HPLC, NMR, MS) to ensure lot-to-lot consistency for your PK/PD and receptor binding studies.

Molecular Formula C28H36O3
Molecular Weight 420.6 g/mol
CAS No. 1255-49-8
Cat. No. B159571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTestosterone phenylpropionate
CAS1255-49-8
SynonymsTestosterone 17-phenylpropionate, 4-Androsten-17β-ol-3-one 17-phenylpropionate, Testosterone hydrocinnamate
Molecular FormulaC28H36O3
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C
InChIInChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1
InChIKeyHHSXYDOROIURIP-FEZCWRLCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Testosterone Phenylpropionate: Intermediate-Acting Androgen Ester


Testosterone phenylpropionate (TPP) is a synthetic anabolic-androgenic steroid (AAS) and the C17β phenylpropionate ester of testosterone. As a prohormone, it requires in vivo esterase-mediated hydrolysis to liberate the active parent hormone, testosterone [1]. This esterification confers intermediate lipophilicity (logP ≈ 6.45) [2] and modulates the compound's release kinetics from intramuscular depots, positioning it as a bridge between short-acting (e.g., propionate) and long-acting (e.g., enanthate, cypionate) testosterone esters in terms of both half-life and duration of action [REFS-1, REFS-3].

Workflow
Esterase prodrug activation model; requires enzymatic hydrolysis to release parent hormone.
Selection Context
Intermediate PK window bridges short- and long-acting esters for depot release kinetics research.
Research Context
Supports androgen exposure modeling and PK/PD study designs in research models.

Ester-Dependent Pharmacokinetics


The clinical and experimental performance of testosterone esters is not determined by the testosterone core but by the appended ester side chain. This chain dictates critical pharmacokinetic parameters—hydrolysis rate, lipophilicity, depot release kinetics, and consequent half-life—which directly influence dosing frequency, peak-to-trough fluctuations, and detection windows [1]. Substituting one testosterone ester for another (e.g., phenylpropionate for propionate or enanthate) without adjusting these parameters can lead to unintended biological outcomes, including suboptimal androgen exposure, increased side-effect profiles, or compromised analytical detection. The quantitative evidence below underscores why TPP's specific ester architecture mandates its deliberate selection in scientific and industrial applications.

Ester Hydrolysis Phenylpropionate chain alters hydrolysis rate versus propionate/enanthate; PK profile may shift and require method adjustment.
Detection Windows Longer detection window than propionate changes forensic screening coverage; direct substitution can compromise assay timing.
Tissue Response Timing Peak androgenic effect timing differs by ester; swapping esters may shift experimental endpoint observation windows.

Comparative Pharmacological Evidence


Duration of Action Profile

Testosterone phenylpropionate exhibits an intermediate duration of action of 8 days following intramuscular injection in an oil solution [1]. This positions TPP between shorter-acting esters like testosterone propionate (3–4 days) and longer-acting esters like testosterone isobutyrate (14 days) or mixed esters (10–20 days) [1]. This 2.0- to 2.7-fold increase in duration over propionate provides a practical middle ground for dosing regimens requiring more frequent than monthly but less frequent than twice-weekly injections.

Duration of Action
Head-to-head
8 days
Supports intermediate-duration exposure window in research models.
Intramuscular oil injection; propionate 3–4 d, isobutyrate 14 d.
Pharmacokinetics Drug Duration Androgen Replacement Therapy

Detection Window in Biological Matrices

In a controlled clinical study, testosterone phenylpropionate (60 mg as part of Sustanon®) was detectable in serum and plasma for at least 8 days post-injection [1]. This detection window is significantly longer than that of the shorter-chained testosterone propionate (4–5 days) but shorter than that of the longer-chained testosterone decanoate (18 days) [1]. The detection time directly correlates with the ester side chain length and its influence on hydrolysis rate and elimination kinetics.

Serum Detection
Head-to-head
≥ 8 days
Aids anti-doping screening method development.
Human subjects, single mixed-ester injection; LC-MS/MS oxime derivatives.
Doping Control Forensic Toxicology LC-MS/MS Analysis

Elimination Half-Life Profile

Pharmacokinetic studies reveal that testosterone phenylpropionate has an elimination half-life of 4.5–5 days following intramuscular injection [1]. This value is substantially longer than that of testosterone propionate (approximately 0.8 days) [2] and comparable to that of testosterone enanthate and cypionate (both approximately 4.5–5 days) [2]. The extended half-life relative to propionate is a direct consequence of the phenylpropionate ester's slower enzymatic hydrolysis, which governs the rate of free testosterone liberation into the systemic circulation [1].

Elimination Half-Life
Reported
4.5–5 days
Supports design of weekly/bi-weekly PK study regimens.
Cross-study compiled; propionate ~0.8 d, enanthate/cypionate similar.
Elimination Half-Life Prodrug Kinetics Esterase Hydrolysis

Peak Androgenic Effect Timing

In a classic comparative study of long-acting testosterone esters in castrated male rats, the peak androgenic effect (assessed by weights of seminal vesicle, prostate, and penis) of testosterone phenylpropionate occurred during the 3rd week following a single injection equivalent to 5 mg free testosterone [1]. This peak timing contrasts with testosterone isobutyrate (peak at week 2) and testosterone heptanoate and cyclopentylpropionate (peak at week 4) [1]. The differential timing of peak tissue response directly reflects the unique hydrolysis and release kinetics of each ester side chain.

Peak Androgenic Effect
Head-to-head
Week 3
Enables timed tissue-response studies in rodent models.
Castrated rat model; isobutyrate (week 2), heptanoate/cyclopentylpropionate (week 4).
In Vivo Pharmacology Androgenic Activity Tissue Response

Lipophilicity and Analytical Behavior

Testosterone phenylpropionate exhibits a calculated logP of 6.45, indicating high lipophilicity [1]. This value is substantially higher than that reported for testosterone propionate (logP ≈ 4.0) [2] and influences the compound's solubility in oil-based vehicles and its retention in non-polar matrices. The increased lipophilicity contributes to TPP's slower release from intramuscular depots and its distinct chromatographic behavior during analytical separation.

Lipophilicity (LogP)
Reported
6.45
Informs oil-vehicle solubility and chromatographic retention behavior.
Calculated value; propionate ~4.0; impacts reversed-phase HPLC method design.
Lipophilicity LogP Analytical Chemistry Formulation Science

Tissue-Specific Androgenic Potency

In castrated male rats, daily injections of 0.01 mg testosterone phenylpropionate (TPP) produced a slight weight increase in both seminal vesicles and levator ani muscle, along with slight lobule-alveolar development in mammary glands [1]. At a higher dose of 0.05 mg daily, TPP caused a marked weight increase in both tissues and marked mammary gland development [1]. This dose-dependent response provides a quantitative baseline for the compound's androgenic potency in classical target organs and can be used to contextualize its relative anabolic-to-androgenic profile when compared to other testosterone esters or 19-nortestosterone derivatives.

Androgenic Potency
Reported
Dose-dependent tissue response
Reference for tissue-selective androgen effects in rodent research models.
Castrated rat model; compared to 19-nortestosterone phenylpropionate.
Androgenic Activity Tissue Selectivity In Vivo Pharmacology

Research and Industrial Applications


Sustained-Release Formulation Development

Given its 8-day duration of action and 4.5–5-day half-life [1], TPP is ideally suited for formulating depot injections designed for weekly or bi-weekly administration schedules. This intermediate pharmacokinetic profile reduces the peak-to-trough fluctuations seen with shorter esters while avoiding the prolonged suppression associated with longer esters, making it a valuable reference compound in pharmacokinetic/pharmacodynamic (PK/PD) modeling of androgen replacement therapies.

Forensic and Anti-Doping Method Development

TPP's well-characterized detection window of at least 8 days in serum and plasma [2] makes it a critical reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the unequivocal identification of exogenous testosterone administration. Its intermediate detection window provides a valuable benchmark for establishing the sensitivity and temporal coverage of screening assays in doping control and forensic toxicology.

In Vivo Temporal Tissue Response Studies

The unique peak androgenic effect timing of TPP at week 3 in rodent models [3] supports its use in studies designed to dissect the temporal dynamics of androgen action on target organs. Researchers can leverage this specific peak timing to schedule tissue harvests at precisely defined points in the hormone exposure curve, enabling more nuanced investigations of gene expression, protein synthesis, and cellular proliferation in response to androgens.

Chromatographic Separation of Lipophilic Steroids

With a logP of 6.45 [4], TPP's pronounced lipophilicity serves as a challenging test analyte for optimizing reversed-phase HPLC and LC-MS/MS methods for the separation of closely related steroid esters. Its distinct retention behavior relative to less lipophilic esters like testosterone propionate (logP ~4.0) aids in the development of robust chromatographic methods capable of resolving complex mixtures of anabolic steroids in biological matrices and pharmaceutical preparations.

Application
Selection Property
Validation Focus
Sustained-Release Formulation Research
Release kinetics profile
PK/PD modeling of depot injection exposure in research models
Forensic & Anti-Doping Method Development
Serum detection window
LC-MS/MS method sensitivity and temporal coverage validation
In Vivo Temporal Tissue Response Studies
Peak effect timing
Time-dependent organ response assays in rodent models
Chromatographic Separation of Lipophilic Steroids
Lipophilicity (LogP)
Reversed-phase HPLC method optimization for ester mixture resolution

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